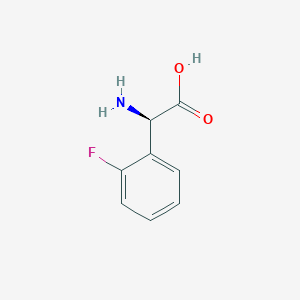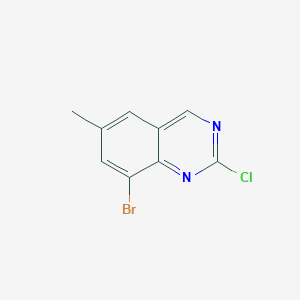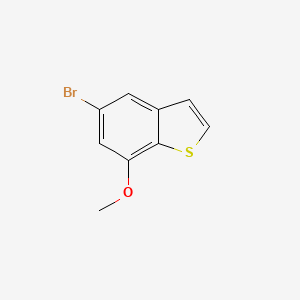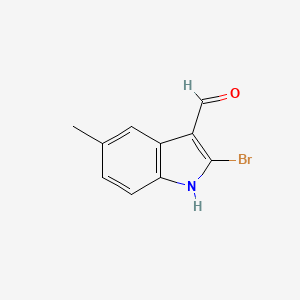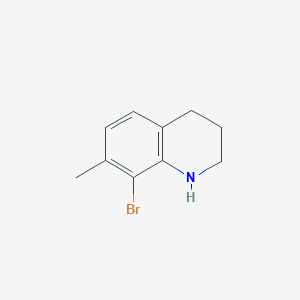
8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 1388028-89-4 . It has a molecular weight of 226.12 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines (THIQ) has garnered significant attention in the scientific community due to their diverse biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
The IUPAC name for this compound is 8-bromo-7-methyl-1,2,3,4-tetrahydroquinoline . The InChI code for this compound is 1S/C10H12BrN/c1-7-4-5-8-3-2-6-12-10 (8)9 (7)11/h4-5,12H,2-3,6H2,1H3 .Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids and have been the subject of considerable research interest toward the synthesis of its C (1)-substituted derivatives . These derivatives can act as precursors for various alkaloids displaying multifarious biological activities .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved documents.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
THIQ analogs have been studied extensively in medicinal chemistry . They exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity .
Neurodegenerative Disorders
THIQ based natural and synthetic compounds exert diverse biological activities against neurodegenerative disorders . This makes them potential candidates for the development of drugs for conditions like Alzheimer’s, Parkinson’s, and other neurodegenerative diseases.
Infective Pathogens
THIQ analogs have shown potential in combating various infective pathogens . This suggests that they could be used in the development of new antibiotics or antiviral drugs.
Antioxidant Activity
Newly obtained hybrids of THIQ were screened for their in vitro antioxidant activity . This suggests potential applications in conditions where oxidative stress plays a role, such as aging, cancer, and cardiovascular diseases.
Anti-Inflammatory Activity
The same study also assessed the inhibition of albumin denaturation activity of THIQ hybrids . This is a measure of anti-inflammatory activity, suggesting potential use in the treatment of inflammatory diseases.
Physicochemical Properties
The physicochemical properties of THIQ derivatives have been studied , which is crucial for drug design and discovery. Understanding these properties can help in the optimization of pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
Safety and Hazards
Wirkmechanismus
Target of Action
Tetrahydroquinoline derivatives have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that tetrahydroquinoline derivatives can interact with their targets leading to changes in cellular processes . For instance, some tetrahydroquinoline derivatives have been found to inhibit the formation of a complex between CDK5 and its precursor p35, leading to a decrease in tau hyperphosphorylation .
Biochemical Pathways
It’s known that tetrahydroquinoline derivatives can affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Pharmacokinetics
It’s known that the pharmacokinetic behavior of tetrahydroquinoline derivatives can be influenced by various factors .
Result of Action
Some tetrahydroquinoline derivatives have been found to exert diverse biological activities, which could lead to various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline. For instance, it’s recommended to store similar compounds in a cool, dry place in a tightly closed container . Incompatible conditions or substances could potentially affect the compound’s action .
Eigenschaften
IUPAC Name |
8-bromo-7-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKBSJVSMIPAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2)C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



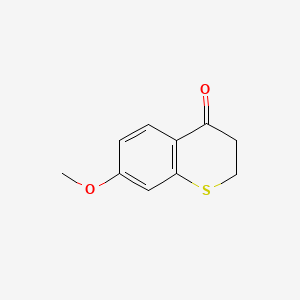

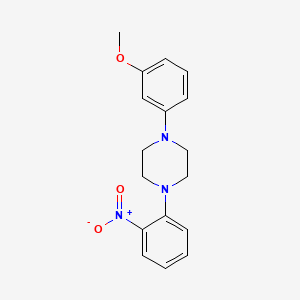
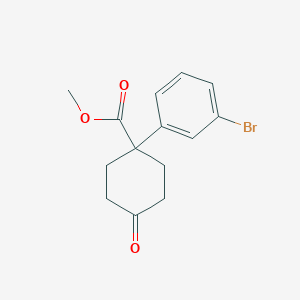
![(5R)-5-[(tert-Butyldiphenylsilyloxy)methyl]pyrrolidine-2-one](/img/structure/B3237307.png)
![3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3237309.png)
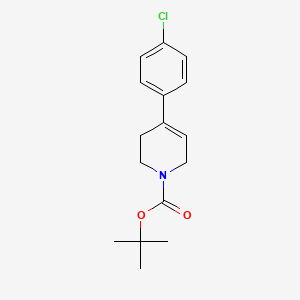
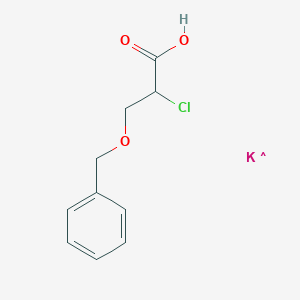
![2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3237332.png)
